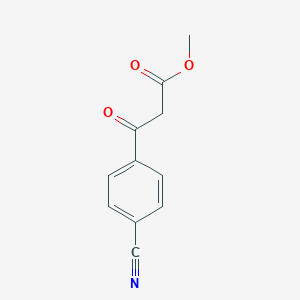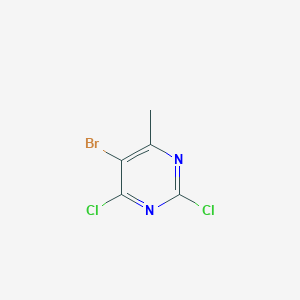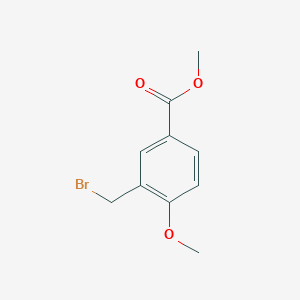
Methyl 3-(bromomethyl)-4-methoxybenzoate
Descripción general
Descripción
“Methyl 3-(bromomethyl)-4-methoxybenzoate” is a laboratory chemical . It is also known as "Benzoic acid, 3-(bromomethyl)-, methyl eser" .
Synthesis Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds has been demonstrated .Molecular Structure Analysis
The molecular formula of “Methyl 3-(bromomethyl)-4-methoxybenzoate” is C10H11BrO3 . The molecular weight is 259.10 g/mol . The IUPAC name is methyl 4-(bromomethyl)-3-methoxybenzoate .Chemical Reactions Analysis
“Methyl 3-(bromomethyl)-4-methoxybenzoate” can undergo various chemical reactions. For instance, it can be used in the allylation of carbonyl compounds, forming carbon–carbon bonds in organic synthesis .Physical And Chemical Properties Analysis
“Methyl 3-(bromomethyl)-4-methoxybenzoate” has a molecular weight of 259.10 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It does not have any hydrogen bond donor .Aplicaciones Científicas De Investigación
Application 1: Allylation of Ketones
- Summary of the Application: Methyl 3-(bromomethyl)-4-methoxybenzoate has been used in the allylation of structurally diverse ketones . This process has been used in the target-oriented synthesis of new heterocyclic compounds .
- Methods of Application: The method involves the modification of benzo[f]coumarin derivatives at the keto group via Barbier allylation with methyl 3-(bromomethyl)but-3-enoate . This is performed with the goal of subsequent formation of a lactone fragment .
- Results or Outcomes: The synthesized benzo[f]coumarin derivatives have been characterized by spectral methods, and their ability to penetrate phospholipid bilayer has been estimated . These compounds have been found to affect neither viability nor proliferation of C6 rat glioma cells . The obtained benzo[f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .
Application 2: Bromomethylation of Thiols
- Summary of the Application: Methyl 3-(bromomethyl)-4-methoxybenzoate has been used in the bromomethylation of thiols . This process has been used to create bromomethyl sulfides, which are useful building blocks in organic synthesis .
- Methods of Application: The method involves the bromomethylation of thiols using paraformaldehyde and HBr/AcOH . This process minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Results or Outcomes: The bromomethylation of thiols provides synthetically valuable bromomethylated intermediates . These intermediates have been used in various synthetic transformations, including bromo-lithium exchange and functionalization sequences, free radical reductions, and additions .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-(bromomethyl)-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGRAYHFYULRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631105 | |
| Record name | Methyl 3-(bromomethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-4-methoxybenzoate | |
CAS RN |
142031-88-7 | |
| Record name | Methyl 3-(bromomethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

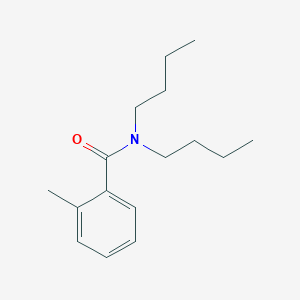

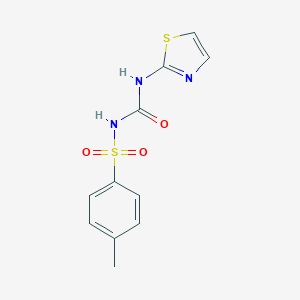
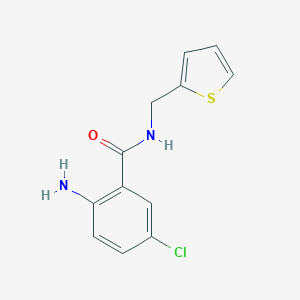
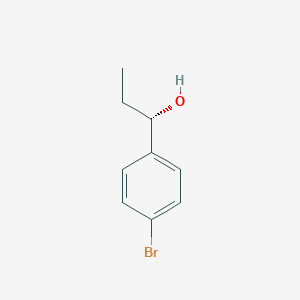
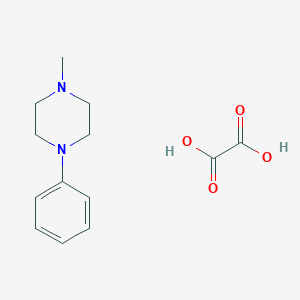
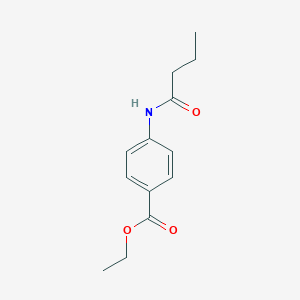
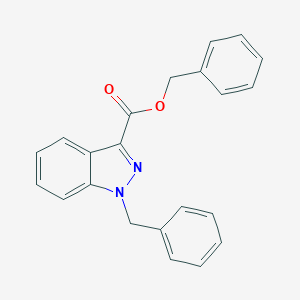
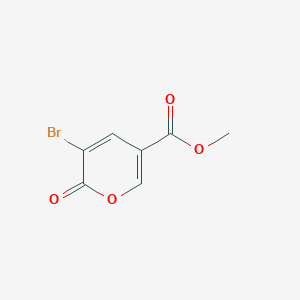
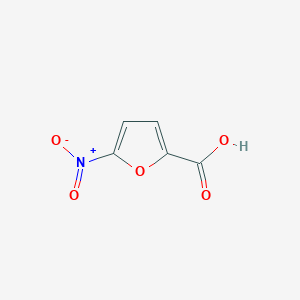
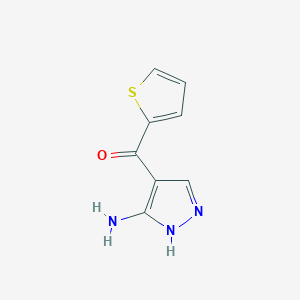
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)
